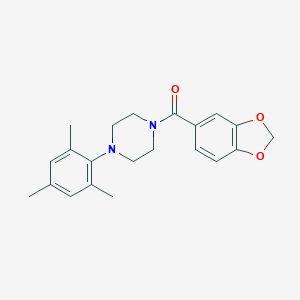amine CAS No. 898639-22-0](/img/structure/B350497.png)
[(3-Methyl-4-propoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-propoxyphenyl)sulfonylamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with a methyl and a propoxy group, and an oxolan-2-ylmethylamine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-propoxyphenyl)sulfonylamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the phenylsulfonyl intermediate: The initial step involves the sulfonylation of 3-methyl-4-propoxyphenyl with a suitable sulfonyl chloride reagent under basic conditions.
Attachment of the oxolan-2-ylmethylamine moiety: The phenylsulfonyl intermediate is then reacted with oxolan-2-ylmethylamine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of (3-Methyl-4-propoxyphenyl)sulfonylamine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反应分析
Types of Reactions
(3-Methyl-4-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Methyl-4-propoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of (3-Methyl-4-propoxyphenyl)sulfonylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the oxolan-2-ylmethylamine moiety can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (3-Methyl-4-methoxyphenyl)sulfonylamine
- (3-Methyl-4-ethoxyphenyl)sulfonylamine
- (3-Methyl-4-butoxyphenyl)sulfonylamine
Uniqueness
(3-Methyl-4-propoxyphenyl)sulfonylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxolan-2-ylmethylamine moiety. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMAIBJUOYOWJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
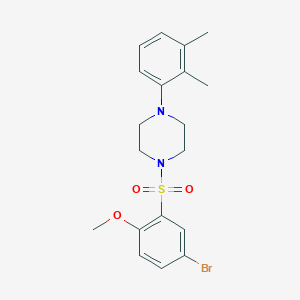
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B350416.png)
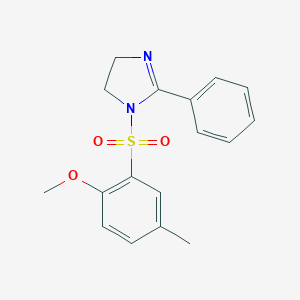
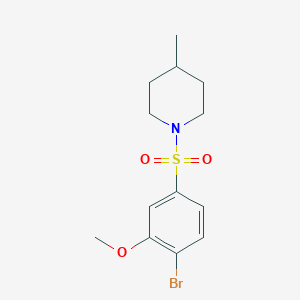
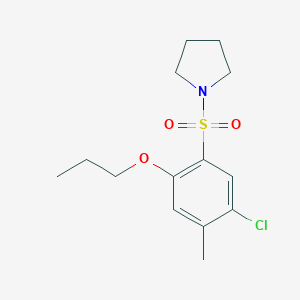
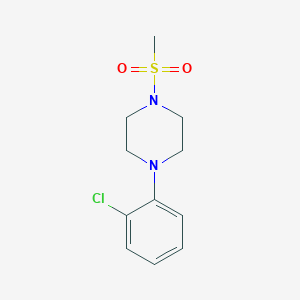
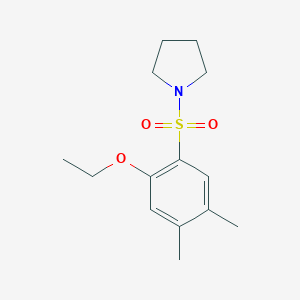
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(2-hydroxyphenyl)amine](/img/structure/B350440.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B350443.png)


![1-Acetyl-4-[(3-butoxy-4-chlorophenyl)sulfonyl]piperazine](/img/structure/B350461.png)
